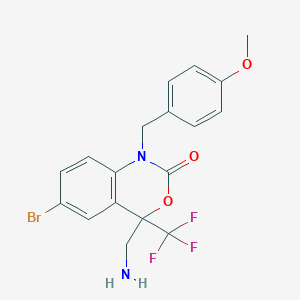
4-(aminomethyl)-6-bromo-1-(4-methoxybenzyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Cat. No. B8767473
M. Wt: 445.2 g/mol
InChI Key: WOAAYWAXOFACIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08314094B2
Procedure details


To a mixed solution of THF (130 mL) and water (65 mL) containing 4-(azidomethyl)-6-bromo-1-(4-methoxybenzyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one (46 g, 98.0 mmol), trimethyl phosphite (23.1 mL, 195 mmol) was added at room temperature, and the reaction solution was stirred overnight at 60° C. After the reaction solution was left to cool, water was added thereto, and the resulting solution was diluted with ethyl acetate and the organic layer was separated. The organic layer was washed with saturated brine and then dried over magnesium sulfate. After the drying agent was removed by filtration, the solvent was evaporated under reduced pressure. To the residue, a 4 N hydrochloric acid-dioxane solution (200 mL) was added, and the mixture was stirred at room temperature for 24 hours. After the solvent was removed under reduced pressure, the residue was diluted with ethyl acetate, which was washed sequentially with a 2 N aqueous sodium hydroxide solution and saturated brine and the organic layer was dried over magnesium sulfate, whereby the objective compound (30.9 g, 71%) was obtained as a white solid.


Name
4-(azidomethyl)-6-bromo-1-(4-methoxybenzyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Quantity
46 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C1COCC1.O.[N:7]([CH2:10][C:11]1([C:32]([F:35])([F:34])[F:33])[C:16]2[CH:17]=[C:18]([Br:21])[CH:19]=[CH:20][C:15]=2[N:14]([CH2:22][C:23]2[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=2)[C:13](=[O:31])[O:12]1)=[N+]=[N-].P(OC)(OC)OC>C(OCC)(=O)C>[NH2:7][CH2:10][C:11]1([C:32]([F:34])([F:35])[F:33])[C:16]2[CH:17]=[C:18]([Br:21])[CH:19]=[CH:20][C:15]=2[N:14]([CH2:22][C:23]2[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=2)[C:13](=[O:31])[O:12]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
4-(azidomethyl)-6-bromo-1-(4-methoxybenzyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
|
|
Quantity
|
46 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC1(OC(N(C2=C1C=C(C=C2)Br)CC2=CC=C(C=C2)OC)=O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
23.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(OC)(OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction solution was stirred overnight at 60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After the reaction solution was left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the drying agent was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue, a 4 N hydrochloric acid-dioxane solution (200 mL) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the solvent was removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with ethyl acetate, which
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed sequentially with a 2 N aqueous sodium hydroxide solution and saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over magnesium sulfate, whereby the objective compound (30.9 g, 71%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained as a white solid
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCC1(OC(N(C2=C1C=C(C=C2)Br)CC2=CC=C(C=C2)OC)=O)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
